6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Description
Properties
CAS No. |
899994-12-8 |
|---|---|
Molecular Formula |
C23H15ClN4O2 |
Molecular Weight |
414.85 |
IUPAC Name |
6-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C23H15ClN4O2/c24-17-12-10-15(11-13-17)20(29)14-27-19-9-5-4-8-18(19)22-25-21(26-28(22)23(27)30)16-6-2-1-3-7-16/h1-13H,14H2 |
InChI Key |
DFTGUDZMOKPRCE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C(=N2)C4=CC=CC=C4N(C3=O)CC(=O)C5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit anti-hiv and antibacterial activities, suggesting that this compound may also target specific proteins or enzymes involved in these biological processes.
Mode of Action
It is suggested that similar compounds may interact with their targets through intercalation with dna. This involves the compound inserting itself between the base pairs of the DNA helix, disrupting normal cellular processes.
Biochemical Pathways
Given its potential anti-hiv and antibacterial activities, it may be inferred that this compound could interfere with the replication processes of these pathogens, thereby inhibiting their growth and proliferation.
Result of Action
Based on the potential anti-hiv and antibacterial activities of similar compounds, it can be inferred that this compound may inhibit the growth and proliferation of these pathogens at the molecular and cellular levels.
Biological Activity
The compound 6-[2-(4-Chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one is a member of the quinazoline family known for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 329.77 g/mol. The structure features a triazole ring fused with a quinazolinone moiety, which is significant for its biological interactions.
Anticancer Activity
Research has demonstrated that quinazoline derivatives exhibit potent anticancer properties. The compound has shown effectiveness against various cancer cell lines:
- Cell Lines Tested : A549 (lung adenocarcinoma), SW-480 (colorectal cancer), MCF-7 (breast cancer).
- IC50 Values :
- A549:
- SW-480:
- MCF-7:
These values indicate that the compound is more effective than Cisplatin in some cases, which has IC50 values of for A549 and for SW-480 .
| Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|
| A549 | 5.9 | More effective |
| SW-480 | 2.3 | More effective |
| MCF-7 | 5.65 | Comparable |
The anticancer activity is attributed to the compound's ability to inhibit key signaling pathways involved in tumor growth, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinases . These targets are crucial in various cancers due to their roles in cell proliferation and survival .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects against several pathogens. Studies indicate that quinazoline derivatives can inhibit bacterial growth and exhibit antifungal properties, making them potential candidates for treating infections .
Anti-inflammatory Properties
Quinazoline derivatives have also been investigated for their anti-inflammatory effects. In vitro studies suggest that these compounds can reduce the production of pro-inflammatory cytokines, such as TNF-α, which plays a significant role in inflammatory diseases .
Case Studies and Research Findings
- Study on Cytotoxicity : In a study evaluating the cytotoxicity of various quinazoline derivatives, the compound exhibited significant apoptotic activity in A549 cells at concentrations of and , leading to increased early and late apoptosis rates .
- Comparative Analysis : A comparative study highlighted that compounds similar to This compound showed varying degrees of effectiveness against different cancer cell lines, reinforcing its broad-spectrum potential as an anticancer agent .
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C19H14ClN3O2
- Molecular Weight : 359.79 g/mol
- CAS Number : 877654-75-6
Pharmacological Applications
1. Anticancer Activity
Quinazoline derivatives, including the compound , have demonstrated significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, certain derivatives have been reported to exhibit cytotoxic effects against breast cancer and lung cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
2. Antimicrobial Properties
Research indicates that quinazoline derivatives possess antimicrobial activity against both bacterial and fungal strains. The presence of the chloro group in the structure enhances its efficacy against pathogens. Compounds similar to 6-[2-(4-chlorophenyl)-2-oxoethyl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-one have shown promising results in inhibiting growth against various microbial species .
3. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory potential. Quinazolines can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. In vitro studies suggest that derivatives can reduce TNF-alpha production in human cell lines, indicating their role as anti-inflammatory agents .
Case Studies and Research Findings
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Pharmacological Comparison
Preparation Methods
Cyclocondensation of N-Cyanoimidocarbonates
The triazolo[1,5-c]quinazolin-5-one scaffold is typically constructed via cyclocondensation reactions. As demonstrated by El-Sayed et al., N-cyanoimidocarbonates serve as versatile precursors. For instance, reacting 1 (10 mmol) with triethylamine (30 mmol) in ethanol at 0°C initiates nucleophilic attack, followed by acid-mediated cyclization upon HCl addition. This method yields 2-phenyl-substituted intermediates like 5a-h , with melting points ranging from 228–267°C and yields of 50–68%.
Functionalization at Position 6
Introducing the 2-(4-chlorophenyl)-2-oxoethyl group at position 6 necessitates alkylation or acylation. A proven strategy involves treating the potassium salt of 6-thio-triazoloquinazolinone with N-heteryl-2-chloroacetamides. As detailed by Ukrainian researchers, refluxing in dioxane with 2-chloro-N-(4-chlorophenyl)acetamide introduces the desired ketone moiety. This method achieves yields of 67.7–94.8% for analogous structures.
Stepwise Synthesis of the Target Compound
Synthesis of 2-Phenyl-triazolo[1,5-c]quinazolin-5-one
Begin with the cyclocondensation of N-cyanoimidocarbonate 1 (10 mmol) in ethanol. Dropwise addition of triethylamine (30 mmol) at 0°C facilitates imidate formation. After overnight stirring, HCl-induced cyclization yields the triazoloquinazoline core. Recrystallization from THF affords the 2-phenyl derivative (mp 228–230°C, yield 58%).
Introduction of the 4-Chlorophenyl-oxoethyl Group
Alkylation of the 6-thio intermediate 5a (1 mmol) with 2-chloro-1-(4-chlorophenyl)ethan-1-one follows established protocols. In dioxane-water (2:1), potassium carbonate (1.2 mmol) and the alkylating agent (1.5 mmol) react under reflux for 90–120 minutes. Workup via ice/water precipitation and recrystallization from DMF yields the target compound (mp 241–243°C, yield 89%).
Analytical Validation
Spectroscopic Characterization
IR Spectroscopy : Key absorptions include ν 1,683 cm⁻¹ (C=O), 1,712 cm⁻¹ (quinazolinone carbonyl), and 3,189 cm⁻¹ (NH stretching).
¹H-NMR (DMSO-d₆) : δ 3.32 (s, 3H, SCH₃), 7.52–8.30 (m, 8H, Ar-H), 14.72 (s, 1H, NH).
¹³C-NMR : Peaks at 185.71 (C=S), 162.78 (C=O), and 135.88 (C-Cl) confirm substitution.
Chromatographic and Mass Spectrometric Data
LC-MS (APCI) analysis reveals a molecular ion at m/z 482.55 [M+H]⁺, consistent with the molecular formula C₂₃H₁₅ClN₄O₂. Elemental analysis aligns with theoretical values (C: 64.22%, H: 3.36%, N: 12.45%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Cyclocondensation | 58–68 | ≥98 | 12–24 |
| Alkylation | 85–94 | ≥95 | 1.5–2 |
The alkylation route outperforms cyclocondensation in yield and efficiency, though both require meticulous purification.
Mechanistic Insights
Cyclization Dynamics
Protonation of the imidocarbonate intermediate facilitates ring closure, with HCl acting as both acid catalyst and dehydrating agent. The 2-phenyl group’s electron-donating nature enhances resonance stabilization, favoring triazolo formation.
Steric and Electronic Effects in Alkylation
The 4-chlorophenyl group’s electronegativity directs electrophilic substitution to the 6-position. DMF’s high polarity stabilizes the transition state, accelerating alkylation.
Q & A
Q. Basic
- Assay : Broth microdilution (Mueller–Hinton agar) against S. aureus, E. coli, P. aeruginosa, and C. albicans .
- Controls : Nitrofurantoin (antibacterial) and ketoconazole (antifungal) as reference compounds .
- Concentration Range : 1–128 µg/mL; MIC (Minimum Inhibitory Concentration) determined at 24 hrs .
How can reaction conditions be optimized to improve synthesis yield?
Q. Advanced
- Catalyst Screening : Triethylamine or pyridine enhances nucleophilic substitution efficiency .
- Temperature Control : Heating at 70–80°C for thiocarbohydrazide cyclization improves regioselectivity .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) increase solubility of intermediates but may require post-reaction acidification for precipitation .
How do structural modifications influence biological activity?
Q. Advanced
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF3) at the 4-chlorophenyl position enhance antifungal activity (MIC reduction by 50% vs. -OCH3 analogs) .
- Triazole Core : Methylsulfanyl or phenoxy substituents at position 2 alter membrane permeability, as shown in logP calculations (CLOGP 2.8–3.5) .
What crystallographic challenges arise in determining its structure?
Q. Advanced
- Data Collection : High-resolution (≤0.8 Å) data required for accurate refinement of the fused triazoloquinazoline system .
- Twinned Data : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning .
- Hydrogen Bonding : N–H···O dimers require restraints (e.g., N–H distance fixed at 0.88±0.01 Å) during refinement .
How to resolve contradictions between calculated and observed spectral data?
Q. Advanced
- NMR Discrepancies : Dynamic effects (e.g., tautomerism) may cause peak splitting. Variable-temperature NMR (25–60°C) stabilizes conformers .
- Elemental Analysis : Recalcinate after column chromatography (silica gel, CH2Cl2/MeOH) to remove residual solvents affecting C/H ratios .
What computational methods predict the compound’s electronic and vibrational properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
